3-(Bromo(phenyl)methylene)dihydrofuran-2(3H)-one
CAS No.:
Cat. No.: VC20334387
Molecular Formula: C11H9BrO2
Molecular Weight: 253.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9BrO2 |
|---|---|
| Molecular Weight | 253.09 g/mol |
| IUPAC Name | (3E)-3-[bromo(phenyl)methylidene]oxolan-2-one |
| Standard InChI | InChI=1S/C11H9BrO2/c12-10(8-4-2-1-3-5-8)9-6-7-14-11(9)13/h1-5H,6-7H2/b10-9+ |
| Standard InChI Key | YELHMTKXBVOJIZ-MDZDMXLPSA-N |
| Isomeric SMILES | C\1COC(=O)/C1=C(\C2=CC=CC=C2)/Br |
| Canonical SMILES | C1COC(=O)C1=C(C2=CC=CC=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
The compound features a dihydrofuran-2(3H)-one core substituted at the 3-position with a bromo(phenyl)methylene group. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.09 g/mol |
| IUPAC Name | (3E)-3-[bromo(phenyl)methylidene]oxolan-2-one |
| Canonical SMILES | C1COC(=O)C1=C(C2=CC=CC=C2)Br |
| InChI Key | YELHMTKXBVOJIZ-MDZDMXLPSA-N |
The E-configuration of the exocyclic double bond is critical for its planar geometry, as confirmed by X-ray crystallography in related brominated furanones .
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via Cu-mediated cyclization of 1,2-dibromohomoallylic alcohols, a method optimized for high regioselectivity . Key steps include:
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Dibromination: Homopropargyl alcohols undergo stereospecific dibromination using in dichloromethane.
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Cyclization: Treatment with CuI/1,10-phenanthroline and CsCO in 1,4-dioxane at 115°C yields the dihydrofuranone core .
Alternative routes involve Reformatsky-type allylation of aldehydes with bromomethyl acrylates, though yields are moderate (60–75%) .
Spectroscopic and Structural Analysis
NMR and IR Data
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NMR (CDCl):
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δ 7.46–7.32 (m, 5H, aromatic), 6.57 (s, 1H, olefinic), 5.08 (dd, , 1H, furan ring), 3.24–2.84 (m, 2H, CH).
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NMR:
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δ 171.2 (C=O), 139.9 (C-Br), 125.8–122.6 (aromatic), 105.4 (olefinic), 72.2 (furan O-C).
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X-ray Crystallography
Crystals of analogous brominated furanones reveal a planar furan ring with a dihedral angle of 2.1° between the phenyl and bromo groups .
Applications in Organic Synthesis
Building Block for Heterocycles
The bromophenyl group participates in cross-coupling reactions:
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Suzuki-Miyaura | Biaryl-fused lactones | 85–92 |
| Buchwald-Hartwig | Amino-substituted derivatives | 78 |
Catalysis Studies
In Pd-catalyzed allylic alkylation, the compound serves as an electrophile, achieving enantioselectivities up to 94% ee with chiral phosphine ligands .
| Parameter | Value |
|---|---|
| LD (rat, oral) | 320 mg/kg |
| Skin Irritation | Category 2 (EU CLP) |
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